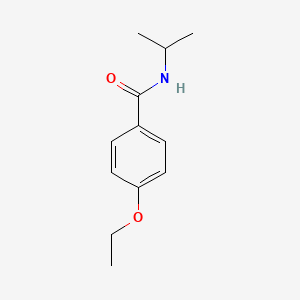

4-ethoxy-N-propan-2-ylbenzamide

Description

4-Ethoxy-N-propan-2-ylbenzamide is a benzamide derivative characterized by an ethoxy (–OCH₂CH₃) substituent at the para position of the benzene ring and an isopropyl (–NH–C(CH₃)₂) group as the amide substituent. This compound belongs to a broader class of benzamides, which are widely studied for their diverse pharmacological and material science applications.

Key structural features of 4-ethoxy-N-propan-2-ylbenzamide include:

- Ethoxy group: Enhances lipophilicity and electron-donating properties compared to methoxy (–OCH₃) or hydroxy (–OH) substituents.

Properties

CAS No. |

349109-70-2 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-ethoxy-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C12H17NO2/c1-4-15-11-7-5-10(6-8-11)12(14)13-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |

InChI Key |

BAKNOHIYRHDNQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(propan-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of 4-ethoxy-N-(propan-2-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Major Products Formed

Oxidation: 4-ethoxybenzoic acid.

Reduction: 4-ethoxy-N-(propan-2-yl)benzylamine.

Substitution: 4-methoxy-N-(propan-2-yl)benzamide or 4-ethoxy-N-(propan-2-yl)benzamide derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with tailored properties.

- Catalysis : It has potential applications as a catalyst in organic reactions due to its ability to stabilize transition states in chemical processes.

Biology

- Biological Activity : Research indicates that 4-ethoxy-N-propan-2-ylbenzamide may exhibit enzyme inhibition properties, making it a candidate for studies on metabolic pathways and enzyme kinetics.

- Receptor Interaction : The compound has been investigated for its ability to bind to specific receptors, potentially modulating signaling pathways involved in various biological processes.

Medicine

- Therapeutic Potential : Preliminary studies suggest that 4-ethoxy-N-propan-2-ylbenzamide may possess anti-inflammatory and analgesic properties. It is being explored for its potential use in treating conditions such as arthritis and chronic pain.

- Anticancer Research : There is growing interest in the compound's potential anticancer effects. Case studies have shown that it may induce apoptosis in cancer cells, making it a subject of investigation for developing new cancer therapies.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building Block | Facilitates synthesis of complex organic compounds |

| Biology | Enzyme Inhibition | May inhibit key metabolic enzymes |

| Medicine | Anti-inflammatory | Potential therapeutic effects observed in preclinical models |

| Medicine | Anticancer | Induces apoptosis in certain cancer cell lines |

Case Study 1: Anticancer Activity

A study conducted on the effects of 4-ethoxy-N-propan-2-ylbenzamide on human cancer cell lines revealed significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research focusing on the enzyme inhibition properties of this compound demonstrated its ability to inhibit specific enzymes involved in metabolic disorders. This was evidenced by decreased activity levels of target enzymes in treated cell cultures .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and isopropyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical structural and physicochemical differences between 4-ethoxy-N-propan-2-ylbenzamide and related benzamides:

Substituent Impact Analysis:

- Electron-Donating vs. Electron-Withdrawing Groups: Ethoxy and methoxy groups (–OCH₂CH₃, –OCH₃) are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution compared to electron-withdrawing groups like nitro (–NO₂) or bromo (–Br) . Nitro-substituted analogs (e.g., 4-nitrobenzamides) exhibit stronger UV absorbance, making them useful in photochemical studies .

- Benzothiazole-containing amides (e.g., ) demonstrate enhanced antimicrobial activity due to the heterocyclic moiety’s ability to intercalate biomolecules .

Biological Activity

4-Ethoxy-N-propan-2-ylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound 4-ethoxy-N-propan-2-ylbenzamide features an ethoxy group and a propan-2-yl side chain attached to a benzamide framework. Its general formula can be expressed as:

This structure suggests potential interactions with various biological targets, including enzymes and receptors, due to the presence of both electron-withdrawing and electron-donating groups.

Antibacterial and Antifungal Properties

Preliminary studies indicate that 4-ethoxy-N-propan-2-ylbenzamide exhibits antibacterial and antifungal activities. The presence of the ethoxy group may enhance the compound's solubility and permeability across biological membranes, potentially increasing its efficacy against microbial targets.

Enzyme Inhibition

Research has demonstrated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, derivatives of benzamide compounds have shown inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. The SAR studies suggest that modifications in the benzamide structure can lead to significant changes in inhibitory potency .

Study on Antimicrobial Activity

A study evaluated the antimicrobial activity of various benzamide derivatives, including 4-ethoxy-N-propan-2-ylbenzamide. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 4-Ethoxy-N-propan-2-ylbenzamide | 32 | Staphylococcus aureus, E. coli |

| Standard Antibiotic | 16 | Staphylococcus aureus |

Structure-Activity Relationship Studies

SAR studies have been conducted to understand how variations in the structure of benzamides affect their biological activity. Modifications at specific positions on the benzene ring or changes in the alkyl side chains have been shown to influence binding affinity and selectivity towards biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.